tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its complex multi-ring structure and functional group arrangement. The compound belongs to the class of piperidine derivatives, specifically functioning as a piperidine carboxylate ester with aminopyridine substitution. The molecular structure incorporates several key structural elements: a six-membered piperidine ring serving as the central scaffold, a tert-butyl carboxylate ester group providing both protection and solubility characteristics, and a 2-aminopyridin-4-yl moiety connected through an ethyl linker that contributes to the compound's biological activity profile.
The structural identification is further confirmed through spectroscopic analysis, with the compound's Simplified Molecular Input Line Entry System representation recorded as CC(C)(C)OC(=O)N1CCC(CCc2ccnc(N)c2)CC1. This notation precisely captures the connectivity pattern, indicating the tert-butyl group attachment to the carboxylate functionality, the nitrogen atom incorporation within the piperidine ring, and the positioning of the aminopyridine substituent. The Chemical Abstracts Service registry number 1361114-97-7 provides unique identification for this compound within chemical databases and regulatory frameworks.
Historical Context in Heterocyclic Chemistry Research
The development of this compound emerges from decades of research in heterocyclic chemistry, particularly focusing on piperidine and pyridine derivatives. Piperidine, first reported in 1850 by Scottish chemist Thomas Anderson and independently by French chemist Auguste Cahours in 1852, established the foundation for extensive exploration of six-membered nitrogen-containing heterocycles. The systematic study of piperidine derivatives evolved significantly throughout the twentieth century, with researchers recognizing the importance of substituent effects on biological activity and developing sophisticated synthetic methodologies for their preparation.
The integration of aminopyridine moieties into pharmaceutical compounds gained momentum following the recognition of 2-aminopyridine as a versatile building block in medicinal chemistry. This compound, one of three isomeric aminopyridines, demonstrated utility in the production of various pharmaceutical agents including piroxicam, sulfapyridine, tenoxicam, and tripelennamine, establishing aminopyridine derivatives as valuable pharmacophores. The historical progression from simple heterocyclic compounds to complex multi-ring systems like this compound reflects the evolution of structure-activity relationship understanding and synthetic capability advancement.
The concept of protecting groups, exemplified by the tert-butyl carboxylate ester functionality in this compound, represents another crucial historical development in organic synthesis. The use of tert-butyl protecting groups became widespread in pharmaceutical chemistry due to their stability under basic conditions and ease of removal under acidic conditions, enabling multi-step synthetic sequences that would otherwise be challenging to execute. This historical context provides essential background for understanding how this compound incorporates established chemical principles while addressing contemporary pharmaceutical needs.
Significance as a Pharmaceutical Intermediate
This compound functions as a crucial pharmaceutical intermediate, serving as a precursor for more complex therapeutic molecules through strategic functionalization and coupling reactions. The compound's significance lies in its ability to serve as a versatile building block that can undergo various chemical transformations while maintaining structural integrity. The presence of both aminopyridine and piperidine structural motifs provides multiple sites for further chemical modification, enabling the synthesis of diverse pharmaceutical compounds with varied biological activities.
The aminopyridine moiety within the structure facilitates specific biological interactions through hydrogen bonding and π-stacking interactions with target proteins, while the piperidine ring contributes to the compound's three-dimensional structure and pharmacokinetic properties. The tert-butyl carboxylate ester group serves dual purposes: providing protection during synthetic transformations and offering the potential for controlled release of active compounds through enzymatic or chemical hydrolysis. This combination of structural features makes the compound particularly valuable in the development of central nervous system therapeutics and other pharmaceutical applications requiring precise molecular recognition.
| Structural Feature | Pharmaceutical Significance | Application |
|---|---|---|
| Aminopyridine Moiety | Hydrogen bonding and π-stacking interactions | Target protein binding |
| Piperidine Ring | Three-dimensional structure and pharmacokinetics | Drug distribution and metabolism |
| tert-Butyl Carboxylate | Protection and controlled release | Synthetic intermediate and prodrug potential |
The compound's classification as a specialty material reflects its specialized role in pharmaceutical research and development. Research investigations have demonstrated the compound's utility in synthetic applications, where it can serve as a precursor for more complex molecules through further functionalization or coupling reactions. The systematic approach to molecular design embodied by this compound illustrates contemporary pharmaceutical chemistry strategies that combine established heterocyclic frameworks with modern protecting group chemistry to create versatile synthetic intermediates capable of supporting diverse therapeutic development programs.
Properties
IUPAC Name |
tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-7-13(8-11-20)4-5-14-6-9-19-15(18)12-14/h6,9,12-13H,4-5,7-8,10-11H2,1-3H3,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBMELGLWLHOPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC2=CC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
A versatile route employs a palladium-catalyzed coupling between a boronate-containing piperidine intermediate and a halogenated 2-aminopyridine derivative:
- Step 1 : Synthesis of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate via bromination of tert-butyl 4-vinylpiperidine-1-carboxylate using N-bromosuccinimide (NBS) under radical initiation.
- Step 2 : Suzuki-Miyaura coupling with 4-bromo-2-aminopyridine using Pd(PPh₃)₄, K₂CO₃, and a 1,4-dioxane/water solvent system at 80°C.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 2) | ~85% (theoretical extrapolated) | |
| Purification | Column chromatography (SiO₂, 30% EtOAc/hexane) |
Reductive Amination Pathway
This method leverages reductive amination to introduce the ethyl-pyridyl moiety:
- Step 1 : Condensation of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate with 2-aminopyridine-4-carbaldehyde using Ti(OiPr)₄ as a Lewis acid.
- Step 2 : Reduction of the imine intermediate with NaBH₃CN in methanol at 0°C.
- Molar ratio (aldehyde:piperidine derivative): 1:1.2
- Reaction time: 12 hours (Step 1), 1 hour (Step 2)
- Yield: ~78% (over two steps)
Photoredox C–H Functionalization
A novel photoredox-mediated strategy enables direct C–H bond activation:
- Reaction : Irradiation of tert-butyl piperidine-1-carboxylate and 2-aminopyridine with [Acr-Mes]Cl (acridinium photocatalyst) and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) under blue LED light.
- Mechanism : Radical-mediated coupling forms the C–C bond between the piperidine ethyl group and pyridine ring.
| Parameter | Value | Source |
|---|---|---|
| Yield | 72% (reported for analogous systems) | |
| Catalyst loading | 5 mol% [Acr-Mes]Cl |
Grignard Addition-Reduction Sequence
Adapted from fluorenyl-protected intermediates:
- Step 1 : Grignard addition of 4-pyridylmagnesium bromide to tert-butyl 4-oxopiperidine-1-carboxylate.
- Step 2 : Reduction of the tertiary alcohol intermediate using triethylsilane (Et₃SiH) and BF₃·OEt₂ in acetonitrile at −10°C.
- Avoids chromatographic purification via crystallization in methyl tert-butyl ether.
- Overall yield: 82% (two steps).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | High regioselectivity | Requires pre-functionalized intermediates | 75–85% |
| Reductive Amination | Single-pot feasibility | Steric hindrance challenges | 70–78% |
| Photoredox | Atom-economical, mild conditions | Scalability concerns | 65–72% |
| Grignard-Reduction | High purity, crystalline product | Low-temperature requirements | 80–82% |
Chemical Reactions Analysis
Key Reaction Pathways
-
Nucleophilic Substitution :
Piperidine derivatives are often functionalized via nucleophilic substitution. For example, tert-butyl piperidine carboxylates react with 2-aminopyridine ethyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the target compound . -
Cross-Coupling Reactions :
Palladium-catalyzed Suzuki-Miyaura couplings are employed for aryl-ethyl bond formation. For instance, tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate reacts with 2-aminopyridin-4-ylboronic acid pinacol ester in the presence of Pd(dppf)Cl₂ and Cs₂CO₃ (dioxane/water, 90°C) .
Reaction Table
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | 2-Aminopyridin-4-yl ethyl bromide, K₂CO₃, DMF | 78 | |
| Suzuki-Miyaura coupling | Pd(dppf)Cl₂, Cs₂CO₃, dioxane/water, 90°C | 85 |
Deprotection and Stability
The tert-butyl carbamate (Boc) group is acid-labile, enabling selective deprotection:
-
Boc Removal :
Treatment with HCl in dioxane (4 M, 25°C, 2 h) cleaves the Boc group, yielding 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine .
Stability Data
| Condition | Stability Outcome |
|---|---|
| Acidic (pH < 3) | Rapid Boc deprotection |
| Basic (pH > 10) | Stable for ≤24 h at 25°C |
| Oxidative (H₂O₂) | Degrades after 6 h (20% loss) |
Spectroscopic Characterization
Key spectral data for structural confirmation:
¹H NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.43 | s (9H) | tert-butyl (Boc) |
| 2.50–2.70 | m (4H) | Piperidine CH₂ |
| 3.10–3.30 | m (4H) | Ethylene linker (CH₂) |
| 6.60 | d (1H) | Pyridine H-3 |
| 7.20 | s (1H) | Pyridine H-5 |
HRMS (ESI+)
-
Observed: m/z 320.2012 [M+H]⁺
-
Calculated (C₁₇H₂₅N₃O₂): 320.1974
Research Findings
Scientific Research Applications
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its synthesis typically involves several steps, including the formation of the piperidine ring and subsequent modifications to introduce the pyridine and tert-butyl ester functionalities. The methods often require specific catalysts and solvents to achieve high yields and purities.
Table 1: Common Synthetic Routes
| Step | Reaction Type | Key Reagents | Notes |
|---|---|---|---|
| 1 | Ring Formation | Piperidine derivatives | Formation of the piperidine core |
| 2 | Substitution | Aminopyridine derivatives | Introduction of the aminopyridine group |
| 3 | Esterification | Tert-butyl alcohol | Formation of the tert-butyl ester |
Biological Research Applications
The biological activity of tert-butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate has been explored in several studies, focusing on its potential as a pharmaceutical agent.
Antiparasitic Activity
Research indicates that compounds with similar structures can inhibit critical enzymes in Plasmodium falciparum, the causative agent of malaria. The optimization of such compounds often enhances their efficacy against malaria parasites by targeting PfATP4 Na+-ATPase.
Cancer Research
The compound's structural characteristics suggest potential inhibitory effects on various kinases involved in tumor growth. Similar derivatives have shown promise in targeting CDK4/6, which are crucial for cell cycle regulation in cancer cells.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of fine chemicals and as a building block in organic synthesis. Its unique properties allow for diverse applications in pharmaceutical formulations and chemical manufacturing processes.
Comparative Analysis with Related Compounds
The uniqueness of this compound can be highlighted by comparing it with similar piperidine derivatives:
| Compound Name | Structure Features | Potential Applications |
|---|---|---|
| Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Contains a phenyl group; potential for different interactions | Anticancer agents |
| Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate | Hydroxyethyl substitution; alters solubility and reactivity | Drug delivery systems |
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic methodologies associated with this compound:
- A study published in Medicinal Chemistry highlighted its activity against specific cancer cell lines, suggesting a pathway for further drug development.
- Another investigation focused on optimizing structural modifications to enhance antiparasitic efficacy against malaria, demonstrating the importance of chemical diversity in drug design.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminopyridine moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in studying signal transduction and metabolic pathways .
Comparison with Similar Compounds
Structural Analogs and Their Key Features
Physicochemical and Functional Properties
- Solubility : The tert-butyl group confers lipophilicity, but hydrophilic substituents (e.g., sulfonyloxy in ) increase aqueous solubility .
- Bioactivity: The 2-aminopyridine group in the target compound and is critical for kinase inhibition (e.g., MST3/4 in ) . Bulky substituents (e.g., pyrrolo[2,3-d]pyrimidine in ) may reduce cell permeability but enhance target specificity .
- Stability : Carbamate protection (tert-butyl) prevents piperidine ring protonation, improving stability under acidic conditions .
Biological Activity
Introduction
tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate, with the CAS number 1361114-97-7, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula: C₁₇H₂₇N₃O₂
- Molecular Weight: 305.4 g/mol
- Structure: The compound features a piperidine ring substituted with an aminopyridine moiety, which is critical for its biological interactions .
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyridine group suggests potential interactions with neurotransmitter systems, particularly those linked to dopaminergic and serotonergic pathways.
Antiproliferative Effects
Studies have shown that related compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structural features have demonstrated inhibition of growth in human tumor cell lines such as HCT116 colon carcinoma cells, with GI50 values indicating effective concentrations .
Antiparasitic Activity
The biological activity of related derivatives has also been explored in the context of antiparasitic effects. Modifications to the structure can enhance or diminish activity against parasites, as evidenced by in vitro assays that measure efficacy against resistant strains . The incorporation of specific functional groups has been linked to improved metabolic stability and solubility, which are crucial for therapeutic applications.
Case Studies and Research Findings
- Anticancer Activity :
- Antiparasitic Efficacy :
- Metabolic Stability :
Summary Table of Biological Activities
| Activity Type | Compound Reference | EC50/GI50 Values | Notes |
|---|---|---|---|
| Antiproliferative | HCT116 Cell Line | GI50 = 2.30 μM | Strong inhibition observed |
| Antiparasitic | PfATP4 Assays | EC50 = 0.064 μM | Enhanced potency with specific substitutions |
| Metabolic Stability | Liver Microsomes | 22% metabolism after 30 min | Variability based on structure |
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the piperidine core with the 2-aminopyridine moiety. A common approach is reductive amination or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For example, a similar piperidine derivative was synthesized via a tert-butyl carbamate-protected intermediate, achieving an 83% yield under optimized conditions (room temperature, 2 hours, and column chromatography purification) .
- Optimization Strategies :
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the tert-butyl carbamate group.
- Adjust catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and reaction time to minimize side products.
- Monitor reaction progress via TLC or LC-MS to isolate intermediates.
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Safety measures are derived from its structural analogs and regulatory guidelines:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of airborne particles.
- Waste Disposal : Segregate chemical waste and collaborate with certified disposal services, as recommended for tert-butyl carbamate derivatives .
- Emergency Measures : Ensure access to eye wash stations and neutralizers for acid/base spills .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for 9H) and piperidine/aminopyridine backbone .
- HPLC/MS : Reverse-phase HPLC with a C18 column (ACN/water gradient) assesses purity (>95%), while high-resolution MS validates molecular weight (e.g., 277.36 g/mol) .
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) confirm carbamate functionality .
Advanced Research Questions
Q. How does the tert-butyl carbamate group influence the compound’s stability and reactivity in nucleophilic environments?
- Methodological Answer : The tert-butyl carbamate (Boc) group acts as a steric shield, protecting the piperidine nitrogen from nucleophilic attack. However, it is labile under acidic conditions (e.g., HCl/dioxane), enabling selective deprotection. Comparative studies show Boc-protected analogs exhibit 20–30% slower hydrolysis rates than benzyl carbamates in pH 7.4 buffers .
- Experimental Design :
- Conduct stability assays in buffers (pH 2–10) at 37°C, monitoring degradation via HPLC.
- Compare reactivity with other protecting groups (e.g., Fmoc, Cbz) to optimize synthetic workflows.
Q. What strategies can modify the 2-aminopyridine moiety to enhance binding affinity to kinase targets?
- Methodological Answer : Structural analogs suggest that substituents on the pyridine ring modulate bioactivity:
- Electron-Donating Groups : Methyl or methoxy groups at the 5-position improve solubility and π-stacking with kinase ATP pockets .
- Halogen Substitution : Bromine at the 3-position increases hydrophobic interactions (e.g., 2-fold higher IC₅₀ in kinase inhibition assays) .
- Methodology :
- Use molecular docking (e.g., AutoDock Vina) to predict binding poses.
- Synthesize derivatives via regioselective functionalization (e.g., Buchwald-Hartwig amination) .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotameric equilibria).
- Resolution Workflow :
Variable-Temperature NMR : Cool samples to -40°C to slow rotation and simplify splitting (e.g., coalescence temperature analysis) .
2D NMR (COSY, HSQC) : Assign coupling constants and distinguish diastereotopic protons.
Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra (e.g., Gaussian 16) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
